Cas no 28493-01-8 (4-bromo-1H-indol-2-amine hydrochloride)

4-bromo-1H-indol-2-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-27745625
- 2-Amino-4-bromoindole hydrochloride
- 4-bromo-1H-indol-2-amine hydrochloride
- 28493-01-8
- Z4503522930
-
- MDL: MFCD32640236
- インチ: 1S/C8H7BrN2.ClH/c9-6-2-1-3-7-5(6)4-8(10)11-7;/h1-4,11H,10H2;1H
- InChIKey: KEMSMJJXXNCTKH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C=C(N)N2.Cl
計算された属性
- 精确分子量: 245.95594g/mol
- 同位素质量: 245.95594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
4-bromo-1H-indol-2-amine hydrochloride Security Information
4-bromo-1H-indol-2-amine hydrochloride 税関データ
- 税関コード:2933998090
4-bromo-1H-indol-2-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27745625-0.25g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95.0% | 0.25g |
$594.0 | 2025-03-19 | |
Enamine | EN300-27745625-0.5g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95.0% | 0.5g |
$936.0 | 2025-03-19 | |
1PlusChem | 1P027DIZ-1g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 1g |
$1545.00 | 2024-05-07 | |
Enamine | EN300-27745625-1g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 1g |
$1200.0 | 2023-09-10 | |
Aaron | AR027DRB-50mg |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 50mg |
$408.00 | 2025-02-15 | |
Aaron | AR027DRB-250mg |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 250mg |
$842.00 | 2025-02-15 | |
Aaron | AR027DRB-2.5g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 2.5g |
$3258.00 | 2025-02-15 | |
1PlusChem | 1P027DIZ-2.5g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 2.5g |
$2968.00 | 2024-05-07 | |
1PlusChem | 1P027DIZ-50mg |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95% | 50mg |
$394.00 | 2024-05-07 | |
Enamine | EN300-27745625-10.0g |
4-bromo-1H-indol-2-amine hydrochloride |
28493-01-8 | 95.0% | 10.0g |
$5159.0 | 2025-03-19 |
4-bromo-1H-indol-2-amine hydrochloride 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
4-bromo-1H-indol-2-amine hydrochlorideに関する追加情報
Comprehensive Overview of 4-Bromo-1H-indol-2-amine Hydrochloride (CAS No. 28493-01-8)
4-Bromo-1H-indol-2-amine hydrochloride (CAS No. 28493-01-8) is a specialized organic compound widely utilized in pharmaceutical research and chemical synthesis. This compound belongs to the indole derivatives family, a class of heterocyclic structures known for their diverse biological activities. The presence of a bromo substituent at the 4-position and an amine group at the 2-position makes it a valuable intermediate in medicinal chemistry. Researchers often explore its potential in designing novel drug candidates, particularly in areas like central nervous system (CNS) disorders and anticancer agents.
In recent years, the demand for 4-bromo-1H-indol-2-amine HCl has surged due to its role in high-throughput screening and combinatorial chemistry. Its molecular structure, characterized by the indole core, aligns with the growing interest in small-molecule therapeutics. The compound's CAS number 28493-01-8 is frequently searched in academic databases, reflecting its relevance in organic synthesis and biochemical studies. Users often inquire about its solubility, stability, and synthetic routes, highlighting its practical applications.
One of the trending topics associated with 4-bromo-1H-indol-2-amine hydrochloride is its potential in neurodegenerative disease research. Scientists are investigating its derivatives as modulators of neurotransmitter receptors, addressing conditions like Alzheimer's and Parkinson's diseases. Additionally, its halogenated indole structure is pivotal in developing fluorescence probes for cellular imaging, a hot topic in biomedical engineering.
The compound's hydrochloride salt form enhances its water solubility, making it suitable for in vitro assays. This property is critical for researchers focusing on drug delivery systems and pharmacokinetics. Online queries often include terms like "4-bromo-1H-indol-2-amine synthesis" or "CAS 28493-01-8 applications," indicating a strong interest in its methodology and industrial uses.
From a green chemistry perspective, optimizing the synthesis of 4-bromo-1H-indol-2-amine HCl to reduce environmental impact is a growing focus. Innovations in catalytic bromination and amine protection strategies are frequently discussed in scientific forums. The compound's patent landscape also attracts attention, with many seeking information on its intellectual property status.
In summary, 4-bromo-1H-indol-2-amine hydrochloride (CAS No. 28493-01-8) is a multifaceted compound bridging chemical research and therapeutic development. Its versatility ensures its continued prominence in both academic and industrial settings, driven by evolving scientific trends and technological advancements.
28493-01-8 (4-bromo-1H-indol-2-amine hydrochloride) Related Products
- 329079-86-9(N-(3-CHLORO-4-METHYLPHENYL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE)
- 2228118-66-7(2-amino-4,4,4-trifluoro-3,3-dimethylbutanoic acid)
- 2172563-96-9(1-(3-ethyl-1-propyl-1H-pyrazol-5-yl)ethan-1-amine)
- 1451391-79-9(4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)
- 2580191-07-5(2-{(tert-butoxy)carbonylamino}-4-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 27519-68-2(4-Hydroxy-N-propylbenzamide)
- 127943-85-5(3-hydroxycyclohex-1-ene-1-carboxylic acid)
- 2248321-07-3(7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid)




